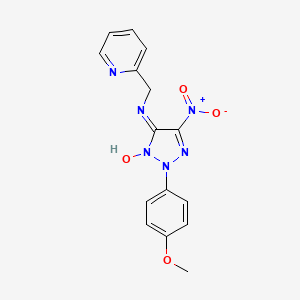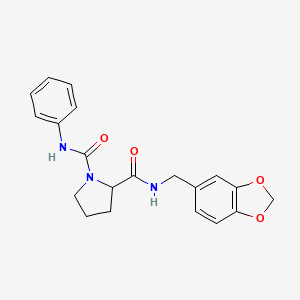![molecular formula C24H31N3O3S B4198677 2-(4-benzyl-1-piperidinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4198677.png)
2-(4-benzyl-1-piperidinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
Descripción general
Descripción
2-(4-benzyl-1-piperidinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly known as BPPA and belongs to the class of piperidine derivatives. BPPA has shown promise in treating various medical conditions, including cancer, inflammation, and neurological disorders. In
Mecanismo De Acción
The mechanism of action of BPPA is not fully understood. However, studies have shown that BPPA inhibits the activity of various enzymes and proteins that play a crucial role in cancer growth, inflammation, and neurological disorders. For example, BPPA inhibits the activity of matrix metalloproteinases, which are enzymes that are involved in the invasion and metastasis of cancer cells. BPPA also inhibits the activity of cyclooxygenase-2, which is an enzyme that plays a crucial role in inflammation.
Biochemical and Physiological Effects:
BPPA has been shown to have various biochemical and physiological effects. One of the most significant effects of BPPA is its ability to induce apoptosis in cancer cells. This leads to the death of cancer cells and inhibits the growth of tumors. BPPA also inhibits the migration and invasion of cancer cells, which is a crucial step in the metastasis of cancer.
In addition to its anti-cancer effects, BPPA has also been shown to have anti-inflammatory effects. BPPA inhibits the production of pro-inflammatory cytokines, which are proteins that play a crucial role in inflammation. This makes BPPA a potential therapeutic option for treating chronic inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BPPA in lab experiments is its high purity and yield. The synthesis method for BPPA has been optimized to produce BPPA in high yields and purity, which makes it easier to conduct experiments with BPPA.
However, one of the limitations of using BPPA in lab experiments is its complex synthesis method. The synthesis of BPPA involves the use of various reagents and solvents, which can be challenging to work with. Additionally, the cost of synthesizing BPPA can be high, which can limit its use in lab experiments.
Direcciones Futuras
There are several future directions for the research on BPPA. One potential direction is to explore the use of BPPA in combination with other drugs for cancer treatment. BPPA has been shown to have synergistic effects with other drugs, which could lead to more effective cancer treatments.
Another potential direction for research on BPPA is to explore its potential in treating other medical conditions, such as autoimmune disorders and cardiovascular disease. BPPA has been shown to have anti-inflammatory effects, which makes it a potential therapeutic option for treating chronic inflammatory conditions.
Finally, research could focus on optimizing the synthesis method for BPPA to reduce its cost and increase its accessibility for lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, BPPA is a chemical compound that has shown promise in treating various medical conditions, including cancer, inflammation, and neurological disorders. The synthesis method for BPPA has been optimized to produce BPPA in high yields and purity. BPPA achieves its therapeutic effects by inhibiting the activity of various enzymes and proteins that play a crucial role in cancer growth, inflammation, and neurological disorders. While there are limitations to using BPPA in lab experiments, there are several future directions for research on BPPA, including exploring its use in combination with other drugs and optimizing its synthesis method.
Aplicaciones Científicas De Investigación
BPPA has been extensively studied for its potential therapeutic applications. One of the most promising applications of BPPA is in cancer treatment. BPPA has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. BPPA achieves this by inducing apoptosis, which is the programmed cell death of cancer cells. Additionally, BPPA has been shown to inhibit the migration and invasion of cancer cells, which is a crucial step in the metastasis of cancer.
BPPA has also shown potential in treating inflammation. Inflammation is a natural response of the body to injury or infection. However, chronic inflammation can lead to various medical conditions, including arthritis, diabetes, and cardiovascular disease. BPPA has been shown to inhibit the production of pro-inflammatory cytokines, which are proteins that play a crucial role in inflammation. This makes BPPA a potential therapeutic option for treating chronic inflammatory conditions.
Another potential application of BPPA is in treating neurological disorders such as Alzheimer's disease. BPPA has been shown to inhibit the aggregation of amyloid-beta peptides, which are proteins that are associated with the development of Alzheimer's disease. Additionally, BPPA has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3S/c28-24(19-26-16-12-21(13-17-26)18-20-6-2-1-3-7-20)25-22-8-10-23(11-9-22)31(29,30)27-14-4-5-15-27/h1-3,6-11,21H,4-5,12-19H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASPBKRMCHOBPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-(3-methyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b]-4,7-phenanthrolin-12-yl)benzoate](/img/structure/B4198606.png)
![N-[3-{[(4-methoxyphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4198608.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4198619.png)
![4-methoxy-N-{2-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4198626.png)
![2-[4-[4-(1H-pyrazol-1-yl)benzyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4198628.png)
![1,3-dimethyl-5-{[(3-pyridinylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4198636.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B4198648.png)
![dimethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)terephthalate](/img/structure/B4198663.png)
![N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4198668.png)
![3-(4-ethyl-5-{[2-(2-methylphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B4198669.png)
![N-{[(2,4-dichlorophenyl)amino]carbonyl}valine](/img/structure/B4198687.png)
![3-bromo-N-{1-methyl-2-[2-(propionylamino)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4198695.png)
